molecular formula C11H18N2O2 B14321933 2-Propenamide, N,N'-1,3-propanediylbis[2-methyl- CAS No. 110892-72-3

2-Propenamide, N,N'-1,3-propanediylbis[2-methyl-

Cat. No.: B14321933
CAS No.: 110892-72-3
M. Wt: 210.27 g/mol
InChI Key: CDIYIEKBGHJSDO-UHFFFAOYSA-N
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Description

2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of propenamide and contains two secondary amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- typically involves the reaction of propenamide with 1,3-propanediylbis[2-methyl-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- involves large-scale synthesis using advanced chemical reactors and equipment. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to minimize impurities and maximize the yield.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

    Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and medical treatments.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide, N,N-dimethyl-: A similar compound with different substituents on the amide groups.

    2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Another related compound with distinct structural features.

Uniqueness

2-Propenamide, N,N’-1,3-propanediylbis[2-methyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

CAS No.

110892-72-3

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-methyl-N-[3-(2-methylprop-2-enoylamino)propyl]prop-2-enamide

InChI

InChI=1S/C11H18N2O2/c1-8(2)10(14)12-6-5-7-13-11(15)9(3)4/h1,3,5-7H2,2,4H3,(H,12,14)(H,13,15)

InChI Key

CDIYIEKBGHJSDO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCNC(=O)C(=C)C

Origin of Product

United States

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